3-(4-fluorophenyl)-5-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one
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Overview
Description
- This compound belongs to the class of pyrazolo[1,5-a]pyrimidinones and exhibits interesting pharmacological properties.
3-(4-fluorophenyl)-5-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one: , also known by its chemical name N-(4-fluorophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide , has the CAS Number 686772-05-4 .
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of 2-methoxybenzaldehyde with 4-fluorobenzoyl chloride to form the intermediate 3-(4-fluorophenyl)-2-methoxybenzaldehyde. This intermediate then reacts with thieno[3,2-d]pyrimidin-2-thiol in the presence of a base to yield the target compound.
Reaction Conditions: The reactions typically occur under inert atmosphere, using suitable solvents (such as dichloromethane or dimethylformamide) and base (e.g., triethylamine).
Industrial Production: While industrial-scale production methods may vary, the synthetic route remains consistent.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, design analogs, and study its interactions with other molecules.
Biology and Medicine: Investigations focus on its potential as a drug candidate. It may exhibit antitumor, anti-inflammatory, or antimicrobial properties.
Industry: The compound could find applications in materials science or as a building block for other molecules.
Mechanism of Action
Targets: The compound likely interacts with specific protein targets (e.g., enzymes, receptors) relevant to its pharmacological effects.
Pathways: Further studies are needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
Uniqueness: Its fused pyrazolo[1,5-a]pyrimidine core makes it distinct.
Similar Compounds: Other pyrazolo[1,5-a]pyrimidinones or related heterocycles.
Properties
Molecular Formula |
C20H16FN3O2 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-5-(2-methoxyphenyl)-2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C20H16FN3O2/c1-12-19(13-7-9-14(21)10-8-13)20-22-16(11-18(25)24(20)23-12)15-5-3-4-6-17(15)26-2/h3-11,23H,1-2H3 |
InChI Key |
KOZLMMIYHNRAGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC(=CC(=O)N2N1)C3=CC=CC=C3OC)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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